molecular formula C15H13N3OS2 B1677451 Optovin CAS No. 348575-88-2

Optovin

Cat. No.: B1677451
CAS No.: 348575-88-2
M. Wt: 315.4 g/mol
InChI Key: YISGMOZSGOGYOU-UHFFFAOYSA-N
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Description

Optovin is a novel, photosensitive small molecule that acts as an activator of the transient receptor potential ankyrin 1 (TRPA1) channel. It is a synthetic compound with significant biological activity and is primarily used in scientific research to study pain and sensory perception .

Mechanism of Action

Target of Action

Optovin, also known as Oprovin, primarily targets the Transient Receptor Potential Ankyrin 1 (TRPA1) . TRPA1 is an ion channel involved in the detection of painful sensory stimuli . This ion channel mediates the transduction of pain signals in sensory neurons .

Mode of Action

This compound acts as a light-sensitive ligand for the TRPA1 ion channel . Upon illumination, this compound opens the TRPA1 channel . This action provides remote control over pain sensation . The specificity of this compound’s action is achieved by the interaction of this photoactivatable small molecule with the TRPA1 protein .

Biochemical Pathways

This compound affects the biochemical pathways associated with pain sensation. It specifically interacts with the TRPA1 ion channel, a key component of the molecular machinery that transduces noxious stimuli into electrical activity . By opening the TRPA1 channel upon illumination, this compound influences the transduction of pain signals in sensory neurons .

Pharmacokinetics

These properties play a crucial role in drug discovery and chemical safety assessment . The pharmacokinetics of this compound, including its ADME properties, would significantly impact its bioavailability and efficacy.

Result of Action

The activation of the TRPA1 channel by this compound results in the transduction of pain signals in sensory neurons . This action allows for the manipulation of pain-sensing neurons without genetic manipulation . The behavioral effects of this compound depend on TRPA1 and it shows activity in zebrafish, mice, mouse neurons, and recombinant human protein .

Action Environment

Factors such as air quality, UV radiation, and lifestyle choices can impact the effectiveness and stability of a compound

Biochemical Analysis

Biochemical Properties

Optovin plays a crucial role in biochemical reactions by acting as a reversible photoactivatable ligand for the TRPA1 ion channel. Upon exposure to violet light, this compound binds to TRPA1, inducing a conformational change that activates the channel. This interaction is highly specific and depends on the presence of cysteine residues in the TRPA1 protein. The activation of TRPA1 by this compound leads to an influx of calcium ions, which can trigger various downstream signaling pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In sensory neurons, this compound-induced activation of TRPA1 results in increased intracellular calcium levels, which can lead to the activation of pain pathways. This has been demonstrated in zebrafish, where this compound treatment causes vigorous motor excitation in response to light . Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by modulating calcium-dependent processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the TRPA1 ion channel and subsequent activation upon exposure to violet light. The interaction between this compound and TRPA1 is mediated by a covalent bond with cysteine residues in the channel. This binding induces a conformational change that opens the channel, allowing calcium ions to flow into the cell. The influx of calcium ions can then activate various downstream signaling pathways, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is stable when stored at -20°C and can be used for up to 12 months under desiccating conditions . Its activity can degrade over time if not stored properly. Long-term studies have shown that repeated exposure to light can lead to desensitization of TRPA1, reducing the efficacy of this compound in activating the channel . This highlights the importance of proper storage and handling to maintain its effectiveness.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In zebrafish, a concentration of 2 µM is sufficient to induce motor excitation upon light exposure . In mice, higher doses of this compound are required to achieve similar effects. Studies have shown that excessive doses of this compound can lead to toxic effects, including neuronal damage and impaired motor function . Therefore, it is crucial to optimize the dosage to achieve the desired effects without causing adverse outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate calcium signaling and neuronal activity. Upon activation of TRPA1, this compound triggers a cascade of events that lead to the release of calcium ions from intracellular stores. This can influence various metabolic processes, including energy production, gene expression, and protein synthesis . Additionally, this compound can interact with other enzymes and cofactors involved in calcium signaling, further modulating its effects on cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it can exert its effects on calcium signaling and cellular metabolism . The distribution of this compound within tissues is influenced by its ability to bind to TRPA1 and other proteins involved in calcium signaling .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound primarily localizes to the cytoplasm and mitochondria, where it can interact with TRPA1 and other calcium-dependent proteins . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. The precise localization of this compound is essential for its ability to modulate calcium signaling and cellular metabolism effectively .

Preparation Methods

Optovin is synthesized through a series of chemical reactions involving the formation of a rhodanine derivative. The synthetic route typically involves the condensation of 2,5-dimethyl-1-pyridin-3-ylpyrrole-3-carbaldehyde with 2-sulfanylidene-1,3-thiazolidin-4-one under specific reaction conditions . The industrial production methods for this compound are not widely documented, but laboratory synthesis involves careful control of reaction parameters to ensure high purity and yield.

Chemical Reactions Analysis

Optovin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c1-9-6-11(7-13-14(19)17-15(20)21-13)10(2)18(9)12-4-3-5-16-8-12/h3-8H,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISGMOZSGOGYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501129155
Record name 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348575-88-2
Record name 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348575-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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